7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-15-28-16-22(23(29)21-14-9-17(2)26-24(21)28)25(30)27-18-10-12-20(13-11-18)31-19-7-5-4-6-8-19/h4-14,16H,3,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVUETJUASGTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic derivative belonging to the naphthyridine family. It has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Potential in inhibiting tumor growth and proliferation.
- Neurological Effects : Activity as a modulator of nicotinic acetylcholine receptors (nAChRs).
Antimicrobial Activity
In vitro studies have shown that the compound exhibits significant antimicrobial properties. A study assessing its effectiveness against common pathogens revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promise in inhibiting proliferation in breast and lung cancer cells.
Case Study: Breast Cancer Cell Line (MCF-7)
In a controlled experiment:
- Concentration Range : 0.1 to 10 µM
- Observation Period : 48 hours
- Results :
- Significant reduction in cell viability was observed at concentrations above 5 µM.
- Apoptosis was confirmed via flow cytometry analysis.
The proposed mechanism involves modulation of nAChRs. The compound acts as a positive allosteric modulator, enhancing receptor responsiveness to acetylcholine. This mechanism is crucial for its neuroprotective effects and potential applications in treating neurodegenerative diseases.
Table: Modulation Potency
| Compound Concentration (µM) | % Max Modulation |
|---|---|
| 0.1 | 20 |
| 1 | 50 |
| 10 | 90 |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on molecular formula (C24H23N3O3).
†Predicted using clogP values from analogs .
‡Experimental data from referenced studies.
Key Comparisons
The target compound’s N-(4-phenoxyphenyl) group may balance hydrophobicity (predicted logP ~3.2) with improved solubility compared to chlorinated analogs.
Biological Activity Trends: Anticancer Potential: Derivatives like 70a (1-ethyl-7-methyl) exhibit strong topoisomerase II inhibition, suggesting that the target compound’s 1-propyl and 7-methyl groups could similarly enhance DNA-targeted activity . Anti-inflammatory Activity: Analogs with complex side chains (e.g., 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenylpropyl)) show dual anti-inflammatory and anticancer effects . The target’s phenoxyphenyl group may mimic these interactions.
Synthetic Accessibility:
- Derivatives like 5a4 are synthesized in two steps (substitution + hydrolysis) with yields up to 66% . The target compound may require similar protocols, with POCl3-mediated dehydration or Suzuki couplings for aryl group introduction .
Critical Research Findings and Implications
- Structure-Activity Relationship (SAR): N-Aryl Substitutions: Chlorophenyl (e.g., 5a4) and fluorophenyl (e.g., G611-0521) groups enhance target engagement but vary in toxicity profiles. The target’s phenoxyphenyl group may reduce off-target effects while retaining affinity . Alkyl Chain Length: Propyl (target) vs. ethyl (70a) chains influence metabolic stability; longer chains may prolong half-life but increase CYP450 interaction risks .
Pharmacokinetic Considerations :
- The target’s polar surface area (PSA) —estimated at ~73 Ų (similar to G611-0521 )—suggests moderate blood-brain barrier permeability, suitable for peripheral targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous 1,8-naphthyridine derivatives are synthesized via POCl3-mediated cyclization in DMF, followed by heating (e.g., 60–80°C) and crystallization . Optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches by identifying critical variables (temperature, solvent ratio, catalyst loading) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify aromatic protons (δ 7.15–9.80 ppm) and amide NH signals (δ ~9.19 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O amide: ~1651 cm⁻¹; C=O keto: ~1686 cm⁻¹) and aromatic C–H bonds (~3086 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 423 for analogs) and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing this compound, particularly when scaling reactions?
- Methodological Answer : Standardize protocols using controlled reaction parameters (e.g., inert atmosphere, precise stoichiometry). For scale-up, apply membrane separation technologies (e.g., nanofiltration) to purify intermediates and reduce impurities . Document deviations using process control simulations (e.g., computational fluid dynamics) to predict mass/heat transfer effects .
Advanced Research Questions
Q. What computational strategies are recommended to predict the biological activity and binding affinity of this compound?
- Methodological Answer : Combine:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on the naphthyridine core and substituent groups (e.g., 4-phenoxyphenyl) for hydrogen bonding and hydrophobic interactions .
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways and transition states, as demonstrated in ICReDD’s integrated computational-experimental workflows .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Systematic Variation : Compare analogs with minor structural changes (e.g., halogen substitution at the phenyl ring or alkyl chain length) to isolate electronic/steric effects .
- Meta-Analysis : Use statistical tools (e.g., multivariate regression) to reconcile discrepancies in biological activity data, accounting for assay conditions (e.g., cell line variability) .
Q. What in vitro/in vivo models are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In Vitro : Screen against disease-specific targets (e.g., kinase or protease assays) using high-throughput platforms. For example, analogs of this compound have shown inhibitory activity in enzyme-linked immunosorbent assays (ELISAs) .
- In Vivo : Use rodent models for pharmacokinetic studies (e.g., bioavailability, half-life) with LC-MS/MS quantification. Consider metabolic stability assays using liver microsomes .
Q. How can reaction fundamentals and reactor design improve the scalability of synthesizing this compound?
- Methodological Answer :
- Reactor Optimization : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Monitor kinetics via in-line spectroscopy (e.g., Raman) .
- Membrane Technologies : Implement solvent-resistant nanofiltration (SRNF) for efficient separation of intermediates, reducing purification steps .
Data Contradiction and Validation
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- Cross-Validation : Compare data with structurally similar analogs (e.g., 1-(4-chlorobenzyl) derivatives ).
- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature NMR experiments.
Experimental Design and Optimization
Q. What advanced statistical methods are recommended for optimizing synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use central composite design (CCD) to explore interactions between variables (e.g., temperature, catalyst concentration) .
- Machine Learning : Train models on historical reaction data to predict optimal conditions for new derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
